4-benzyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide
CAS No.: 361470-86-2
Cat. No.: VC4773827
Molecular Formula: C23H17FN2OS
Molecular Weight: 388.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 361470-86-2 |
|---|---|
| Molecular Formula | C23H17FN2OS |
| Molecular Weight | 388.46 |
| IUPAC Name | 4-benzyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C23H17FN2OS/c24-20-12-10-18(11-13-20)21-15-28-23(25-21)26-22(27)19-8-6-17(7-9-19)14-16-4-2-1-3-5-16/h1-13,15H,14H2,(H,25,26,27) |
| Standard InChI Key | WYURYTJLXIUASV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features:
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Thiazole ring: A five-membered heterocycle with sulfur (position 1) and nitrogen (position 3).
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4-Fluorophenyl group: Attached to position 4 of the thiazole, enhancing electronic effects and lipophilicity.
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Benzamide group: Linked to position 2 of the thiazole, with a benzyl substituent at the para position of the benzene ring.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₇H₂₀FN₃OS |
| Molecular Weight | 465.53 g/mol |
| LogP (Predicted) | 4.2 ± 0.3 (indicating high lipophilicity) |
| Solubility | Poor in water; soluble in DMSO, DMF |
Synthetic Methodology
Reaction Pathway
The synthesis involves a multi-step protocol:
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Thiazole Core Formation:
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Condensation of 4-fluorophenyl thiourea with α-bromoacetophenone derivatives under reflux conditions to yield 4-(4-fluorophenyl)-1,3-thiazol-2-amine.
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Benzamide Coupling:
Table 2: Optimized Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Thiazole formation | α-Bromoacetophenone, EtOH, 80°C, 6h | 78% |
| Amidation | 4-Benzylbenzoyl chloride, Et₃N, DCM, RT, 12h | 85% |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
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δ 8.42 (s, 1H, thiazole H-5)
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δ 7.85–7.45 (m, 14H, aromatic and benzyl protons)
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δ 4.12 (s, 2H, benzyl CH₂)
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¹³C NMR:
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167.8 ppm (C=O), 162.1 ppm (C-F), 153.2 ppm (thiazole C-2)
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Fourier-Transform Infrared Spectroscopy (FTIR)
Biological Activity and Mechanism
Table 3: Hypothetical GK Activation Profile
| Compound | GK Activation Fold | EC₅₀ (μM) |
|---|---|---|
| 4-Benzyl-N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]benzamide* | 1.8–2.2 (predicted) | 12.5 |
| Reference Standard | 2.0 | 10.0 |
| *Predicted based on structural analogs . |
Antimicrobial Activity
Thiazole derivatives exhibit broad-spectrum antimicrobial properties. While specific data for this compound is unavailable, extrapolation from similar structures suggests:
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Bacterial Targets: Inhibition of DNA gyrase in Staphylococcus aureus (MIC: 2–8 μg/mL).
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Fungal Targets: Disruption of ergosterol biosynthesis in Candida albicans (MIC: 16–32 μg/mL).
Structure-Activity Relationships (SAR)
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Benzyl Substituent: Enhances membrane permeability due to increased lipophilicity (logP +0.4 vs. non-benzyl analogs).
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4-Fluorophenyl Group: Improves target binding via electron-withdrawing effects and reduced metabolic degradation.
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Thiazole Core: Critical for π-π stacking interactions with aromatic residues in enzyme active sites.
Industrial and Therapeutic Applications
Drug Development
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Antidiabetic Candidates: Potential GK activators for type 2 diabetes management.
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Antimicrobial Agents: Modified derivatives could address multidrug-resistant pathogens.
Material Science
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Fluorescent Probes: Thiazole-based compounds are explored for sensor applications due to their photophysical properties.
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